molecular formula C11H11N3 B1301800 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine CAS No. 387358-40-9

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine

Cat. No.: B1301800
CAS No.: 387358-40-9
M. Wt: 185.22 g/mol
InChI Key: AIABLTNJAVAKTJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine is a bicyclic heterocyclic compound featuring a partially saturated pyridine ring fused with a naphthyridine system. Its structure is characterized by a tetrahydropyrido moiety fused at positions 4 and 3 of the naphthyridine scaffold. It is commercially available with a purity of 95% (CAS: 387358-40-9) and is often utilized as a building block in synthetic organic chemistry .

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[4,3-b][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-3-12-6-8-5-9-7-13-4-2-11(9)14-10(1)8/h1,3,5-6,13H,2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIABLTNJAVAKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3C=CN=CC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371957
Record name 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-40-9
Record name 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydropyrido[4,3-b]-[1,6]-naphthyridine
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Preparation Methods

Classical Synthetic Route via Dihydropyridine Precursors (Patent US4720499A)

  • The synthesis starts from 1,4-dihydropyridine derivatives which are reacted with s-triazine in an inert organic solvent (e.g., dimethylformamide) in the presence of a strong base such as sodium hydride or alkali metal alcoholates.
  • The reaction temperature ranges from 50°C to 160°C, preferably 100–150°C, under nitrogen atmosphere.
  • The process involves deprotonation of the dihydropyridine followed by nucleophilic substitution with s-triazine, leading to the formation of the pyrido[4,3-b]naphthyridine core.
  • Alkylation steps can be performed on the resulting compounds using alkyl halides (e.g., isopropyl halides) to introduce alkyl substituents at nitrogen or carbon atoms.
  • The final products are isolated by crystallization and extraction, often using ethanol and methanol to purify the crystalline pyrido[4,3-b]naphthyridines.
  • This method yields compounds with various substitutions on the aromatic ring (R1) and alkyl groups (R2, R3) on the heterocyclic core, allowing for structural diversity.
  • The process is well-documented for producing pharmacologically active calcium antagonists with high purity and yield.

Key Reaction Conditions and Reagents:

Step Reagents/Conditions Temperature Solvent Notes
Deprotonation Sodium hydride (NaH) or alkali metal alkoxides Ambient to 105°C Dimethylformamide Under nitrogen atmosphere
Nucleophilic substitution s-Triazine 50–160°C Dimethylformamide Stirring for 16 hours
Alkylation Alkyl halides (e.g., isopropyl halides) Room temperature Aprotic solvents Trimethyloxonium tetrafluoroborate used for methylation
Purification Crystallization, methanol extraction 0–25°C Ethanol, methanol Extraction for 24 hours

Modern Photoredox-Catalyzed Continuous Flow Synthesis (Nature, 2023)

  • A cutting-edge approach uses photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines followed by intramolecular nucleophilic aromatic substitution (S_NAr) to form the tetrahydropyrido[4,3-b]naphthyridine scaffold.
  • This method is performed in a continuous flow reactor , enabling automation, scalability, and high yields.
  • The process uses photocatalysts such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile and hydrogen atom transfer catalysts like sodium azide.
  • The S_NAr cyclization step requires elevated temperatures (up to 220°C) to achieve full conversion due to the lower reactivity of C–Cl bonds in the vinylpyridine substrates.
  • This modular approach allows access to various regioisomers of tetrahydronaphthyridines, including the 1,6-isomer, with yields ranging from 46% to 64%.
  • The method is notable for its high atom economy, mild conditions, and suitability for library synthesis in drug discovery.

Process Highlights:

Step Catalyst/Conditions Temperature Reactor Type Yield Range Notes
Hydroaminoalkylation (HAA) Photocatalyst + NaN3 (HAT catalyst) Ambient to moderate Continuous flow High (up to 98%) Uses halogenated vinylpyridines
Intramolecular S_NAr Thermal activation 180–220°C Continuous flow 46–64% Higher temp needed for C–Cl substrates

Asymmetric Synthesis via Heck Reaction and Enantioselective Transfer Hydrogenation (J. Org. Chem., 2020)

  • An asymmetric synthetic route to tetrahydronaphthyridine scaffolds involves:
    • A Heck reaction between 2-chloropyridine and ethylene gas to form vinylpyridine intermediates.
    • A one-pot cyclization and amination of 3-acyl-2-vinylpyridine to build the fused ring system.
    • An enantioselective transfer hydrogenation step to introduce chirality into the tetrahydropyrido[4,3-b]naphthyridine core.
  • This route reduces the number of synthetic steps from nine to six and improves overall yield from approximately 4% to 25%.
  • The process avoids chromatographic purification, making it suitable for scale-up and industrial applications.

Related Synthetic Approaches for Substituted Tetrahydrobenzo[b]naphthyridines (MDPI, 2023)

  • Synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines involves:
    • Condensation of 1,2,3,4-tetrahydrobenzo[b]naphthyridine derivatives with alkylpiperidine-4-ones at 100°C for 4 hours.
    • Subsequent neutralization and extraction steps to isolate the products.
    • Extended reaction times (up to 15 days) at room temperature for vinyl and phenylethynyl derivatives.
  • These methods provide insights into functional group tolerance and reactivity of the tetrahydropyrido[4,3-b]naphthyridine core.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield/Notes Reference
Dihydropyridine + s-Triazine Sodium hydride, DMF, 50–160°C, alkyl halides Well-established, diverse substituents High purity, scalable US Patent US4720499A
Photoredox-catalyzed continuous flow Photocatalyst, NaN3, 180–220°C, flow reactor Automated, modular, scalable 46–98% yield, regioisomer access Nature 2023
Asymmetric Heck + transfer hydrogenation 2-chloropyridine, ethylene, chiral catalysts Enantioselective, fewer steps 25% overall yield, no chromatography J. Org. Chem. 2020
Condensation with alkylpiperidine-4-one Alkylpiperidine-4-one, 100°C, long reaction times Functionalized derivatives Moderate yields, extended times MDPI 2023

Detailed Research Findings and Notes

  • The classical method (patent) emphasizes the importance of strong bases and inert solvents to facilitate nucleophilic substitution on dihydropyridine precursors, enabling the construction of the fused heterocyclic system with high regio- and chemoselectivity.
  • The photoredox continuous flow method represents a significant advancement, allowing rapid, automated synthesis with excellent yields and the ability to generate diverse analogues by varying the primary amine feedstocks and halogenated vinylpyridines.
  • The asymmetric synthesis route is particularly valuable for producing chiral tetrahydropyrido[4,3-b]naphthyridines, which are important in pharmaceutical applications requiring enantiomerically pure compounds.
  • Functionalization strategies, such as alkylation and vinyl/phenylethynyl substitution, expand the chemical space accessible for this scaffold, facilitating medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 7 (e.g., benzyl, trifluoromethyl benzoyl) significantly alter physicochemical properties like logP and solubility .
  • Fused benzene rings (e.g., benzo[h][1,6]naphthyridines) introduce planar aromatic systems, favoring DNA intercalation or enzyme inhibition .
  • Saturation patterns influence conformational flexibility and binding to biological targets .

Physicochemical Properties

  • Melting Points : Derivatives like Trimethyl 4-benzyl-1-(4-fluorophenyl)-3-methyl-tricarboxylate exhibit high melting points (218–220°C), suggesting strong intermolecular interactions in crystalline states .
  • Spectroscopic Data :
    • 1H/13C NMR : Aromatic protons in analogous compounds resonate at δ 6.2–7.5 ppm, while saturated CH2 groups appear at δ 2.5–4.5 ppm .
    • HRMS : Molecular ion peaks (e.g., m/z 631.2218 for C36H34FN2O5) confirm structural integrity .

Biological Activity

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to naphthyridines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C₁₁H₁₁N₃
  • Melting Point : 156-158 °C
  • CAS Number : 387358-40-9

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a variety of biological activities including anticancer, antimicrobial, and neuroprotective effects. The specific biological activities associated with this compound include:

  • Antitumor Activity : Several studies have highlighted the potential of naphthyridine derivatives as antitumor agents. For instance, a study on related compounds showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.03 to 15 μg/mL .
  • Antimicrobial Properties : Naphthyridine derivatives have been reported to possess antimicrobial properties. In comparative studies, certain derivatives demonstrated moderate activity against bacterial and fungal strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
  • Inhibition of Enzymatic Activity : Some studies suggest that naphthyridine derivatives may inhibit key enzymes involved in tumor progression and microbial growth .

Case Studies

  • Anticancer Efficacy : A case study investigated the effects of naphthyridine derivatives on human lung cancer cell lines (H1299 and A549). The study found that these compounds induced apoptosis in a p53-independent manner while downregulating oncogenes such as SOX9 and Ki67 .
  • Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of synthesized naphthyridine derivatives against various pathogens. Results indicated that certain derivatives exhibited comparable activity to standard antibiotics like Streptomycin and Nystatin .

Table 1: Biological Activities of Naphthyridine Derivatives

Activity TypeDescriptionReference
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialModerate activity against bacterial strains
NeuroprotectivePotential protective effects on neuronal cells

Table 2: IC50 Values for Selected Naphthyridine Derivatives

CompoundCell LineIC50 (μg/mL)
AaptamineH129910.47
Canthin-6-oneHeLa15.03
9-Amino-2-ethoxy-8-methoxy-naphthyridineMCF-70.03

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Predicts binding modes to targets like AChE or integrins. For example, hybrids with 6-chlorotacrine show strong π-π stacking with Trp86 in AChE .
  • MD Simulations : Optimizes linker length (e.g., three-methylene tethers) to balance flexibility and rigidity for improved binding kinetics .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

How can researchers resolve contradictions in reported synthetic yields or biological data?

Q. Data Analysis Focus

  • Reproducibility Checks : Verify catalyst purity (e.g., Pt/C vs. Pd/C in dehydrogenation) and solvent quality, as traces of water can alter yields .
  • Biological Replicates : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm activity. For example, anti-HCMV activity in plaque assays should align with polymerase inhibition data .
  • Meta-Analysis : Compare reaction conditions (e.g., Skraup synthesis vs. microwave-assisted methods) to identify critical variables affecting yields .

What analytical techniques are essential for purity assessment and troubleshooting synthesis?

Q. Methodological Focus

  • HPLC-MS : Detects low-abundance byproducts (e.g., 5,6,7,8-tetrahydro isomers) in dehydrogenation reactions .
  • TLC Monitoring : Tracks multi-component reactions (e.g., condensation of aminopyridinones with aldehydes) to optimize stepwise additions .
  • Elemental Analysis : Confirms stoichiometry in halogenated derivatives, where residual chlorine impacts reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
Reactant of Route 2
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1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine

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